molecular formula C9H12O4 B6153307 1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 2384862-04-6

1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6153307
CAS No.: 2384862-04-6
M. Wt: 184.2
InChI Key:
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Description

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a cyclic compound characterized by a spiro carbon framework that contains both carboxylic acid and ester functional groups. This unique structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(ethoxycarbonyl)spiro[2Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are designed to optimize these parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester group into a carboxylic acid, further increasing the compound’s acidity.

    Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it into an alcohol.

    Substitution: The ester and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis, particularly for compounds targeting specific pathways in disease treatment.

    Industry: Its stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be compared with other spiro compounds, such as spiro[2.2]pentane-1,3-dicarboxylic acid and spiro[2.2]pentane-1,2-dicarboxylic acid. These compounds share the spiro carbon framework but differ in the number and position of carboxylic acid groups. The unique combination of ester and carboxylic acid groups in this compound imparts distinct reactivity and stability, making it particularly valuable in specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid involves the reaction of a spirocyclic ketone with ethyl diazoacetate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Spirocyclic ketone", "Ethyl diazoacetate", "Acid catalyst", "Water", "Sodium hydroxide", "Hydrochloric acid", "Organic solvent" ], "Reaction": [ "The spirocyclic ketone is reacted with ethyl diazoacetate in the presence of an acid catalyst and an organic solvent to form a spirocyclic intermediate.", "The intermediate is then hydrolyzed with water and sodium hydroxide to form the corresponding carboxylic acid.", "Finally, the carboxylic acid is decarboxylated with hydrochloric acid to yield 1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid." ] }

CAS No.

2384862-04-6

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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